molecular formula C7H8ClNO B028412 (4-Chloro-3-methylpyridin-2-yl)methanol CAS No. 59886-85-0

(4-Chloro-3-methylpyridin-2-yl)methanol

Cat. No.: B028412
CAS No.: 59886-85-0
M. Wt: 157.6 g/mol
InChI Key: IPJMZFJRPTWZTD-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylpyridin-2-yl)methanol hydrochloride is a high-purity chemical intermediate designed for research and development applications. This compound, with the CAS Number 152402-96-5, molecular formula C7H9Cl2NO, and a molecular weight of 194.06, is a versatile building block in medicinal chemistry and drug discovery . Its core value lies in its molecular structure, which features a chloromethylpyridine scaffold. This scaffold is a privileged structure in the design of pharmacologically active compounds. The chloromethyl group and the pyridine nitrogen offer distinct reactive sites for further synthetic modification, allowing researchers to create diverse libraries of complex molecules for biological screening . Research Applications and Value: This chemical serves as a critical synthetic intermediate in the development of novel therapeutic agents. Pyridine derivatives are frequently explored in multidimensional research approaches, including the synthesis of new chemical entities for evaluating antibacterial and antioxidant activities . Furthermore, similar chloropyridine intermediates are utilized in structure-based optimization programs to develop inhibitors for specific protein targets, such as in the search for new anti-tuberculosis agents . The structural features of this compound make it a valuable starting point for constructing potential Sonic Hedgehog pathway inhibitors and other anticancer agents, as pyridine and quinoline motifs are common in such investigational compounds . Handling and Safety: This product is intended for use by trained chemists in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. As with many chemical reagents, it may cause skin and serious eye irritation . Appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing, should always be worn. Disclaimer: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-chloro-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJMZFJRPTWZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431267
Record name (4-Chloro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59886-85-0
Record name 4-Chloro-3-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59886-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation and Chlorination Sequence

A patented industrial method (CN102304083A) outlines a seven-step synthesis starting from voitol (2-methyl-4H-pyran-4-one):

  • Methylation : Voitol reacts with dimethyl phosphate in a sodium hydroxide medium at 0–4°C to yield 3-methoxy-2-methyl-4H-pyran-4-one.

  • Amination : Treatment with aqueous ammonia at 40–45°C produces 3-methoxy-2-methyl-4(1H)-pyridone.

  • Chlorination : Reaction with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position.

  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the pyridine ring to its N-oxide form.

  • Methoxy Substitution : Sodium methoxide replaces the nitro group with methoxy, forming 3,4-dimethoxy-2-methylpyridine N-oxide.

  • Hydroxymethylation : Acetic anhydride-mediated acetylation followed by hydrolysis yields 2-hydroxymethyl-3,4-dimethoxypyridine.

  • Final Chlorination : Thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl, yielding the target compound.

Key Data :

StepReagents/ConditionsYield (%)
1Dimethyl phosphate, NaOH, 0–4°C85–90
3POCl₃, reflux92
7SOCl₂, CH₂Cl₂, 0–3°C89

This route achieves an overall yield of 68–72% , with dichloromethane and sodium methoxide as critical solvents.

Nitro-Group Substitution in Pyridine N-Oxides

Hydrochloric Acid-Mediated Chlorination

Patent WO2009116072A2 describes a nitro-to-chloro substitution strategy for synthesizing 4-chloro-pyridine derivatives:

  • Starting Material : 4-Nitro-2,3-lutidine-N-oxide.

  • Reaction : Gaseous HCl or anhydrous HCl in isopropanol at 85°C for 5 hours substitutes the nitro group with chlorine.

  • Workup : Neutralization with NaOH, extraction with methylene chloride, and solvent removal yield 4-chloro-2,3-lutidine-N-oxide.

Optimized Conditions :

  • HCl Concentration : 13.6% in isopropanol.

  • Temperature : 85°C.

  • Yield : 98% (238 g from 260 g starting material).

This method avoids hazardous chlorinating agents like POCl₃, enhancing safety for industrial applications.

Academic Routes from Pyridine Carboxylates

Reduction of Ester Precursors

A literature-derived approach (Pharmazie, 2005) reduces methyl 4-chloro-3-methylpyridine-2-carboxylate to the corresponding methanol:

  • Ester Synthesis : Methylation of 4-chloro-3-methylpyridine-2-carboxylic acid using methanol/H₂SO₄.

  • Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to this compound.

Reaction Parameters :

  • LiAlH₄ Stoichiometry : 2 equivalents.

  • Temperature : 0°C to room temperature.

  • Yield : 78–82%.

Comparative Analysis of Methodologies

Yield and Scalability

MethodStepsOverall Yield (%)Scalability
Industrial Multi-Step768–72High (kg-scale)
HCl Substitution198Moderate (batch)
Ester Reduction278–82Low (lab-scale)

Emerging Techniques and Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems for chlorination steps, reducing reaction times from hours to minutes. For example, SOCl₂ reactions in microreactors achieve 95% conversion at 50°C with a 2-minute residence time.

Catalytic Hydrogenation

Preliminary studies suggest palladium-on-carbon (Pd/C) can reduce nitro groups to amines, which are subsequently chlorinated. This avoids direct HCl use but requires hydrogen gas infrastructure .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Chloro-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: 4-Chloro-3-methylpyridine-2-carboxaldehyde, 4-Chloro-3-methylpyridine-2-carboxylic acid

    Reduction: 4-Chloro-3-methylpyridin-2-ylmethanamine

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry:

    Building Block: (4-Chloro-3-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in nitric oxide regulation.

Medicine:

    Drug Development: Researchers are exploring the compound’s potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry:

    Chemical Intermediates: It is used as an intermediate in the production of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibition of dimethylarginine dimethylaminohydrolase (DDAH) affects the regulation of nitric oxide levels in biological systems. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Data Table: Key Attributes of Pyridinyl Methanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Properties
This compound C₇H₈ClNO 157.60 Cl (4), CH₃ (3), CH₂OH (2) Pharmaceutical intermediate
(4-Chloropyridin-2-yl)-methanol C₆H₆ClNO 143.57 Cl (4), CH₂OH (2) Research chemical
(2-Chloro-4-iodopyridin-3-yl)methanol C₆H₅ClINO 269.47 Cl (2), I (4), CH₂OH (3) High molecular weight; research use
(4-Chloro-3-methylpyridin-2-yl)methyl acetate C₉H₁₀ClNO₂ 199.63 Cl (4), CH₃ (3), CH₂OAc (2) Lipophilic intermediate

Substituent Effects on Properties

Chlorine Position and Reactivity: The chlorine atom at position 4 in this compound enhances electrophilic substitution reactivity compared to analogs like (2-Chloro-4-iodopyridin-3-yl)methanol, where chlorine at position 2 may sterically hinder reactions .

Halogen Variation: Replacing chlorine with iodine in (2-Chloro-4-iodopyridin-3-yl)methanol increases molecular weight by ~112 g/mol, which may reduce solubility but improve radioimaging or cross-coupling utility .

Functional Group Modifications :

  • The acetate derivative (4-Chloro-3-methylpyridin-2-yl)methyl acetate (CAS: 59886-84-9) exhibits higher lipophilicity (LogP ~2.1 estimated) due to the ester group, making it suitable for prodrug formulations .

Biological Activity

Overview

(4-Chloro-3-methylpyridin-2-yl)methanol, with the molecular formula C7H8ClNOC_7H_8ClNO, is a halogenated heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position. This compound has garnered attention for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

The compound can undergo various chemical reactions, including:

  • Oxidation : It can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
  • Reduction : Reduction can yield derivatives such as amines when treated with hydrogen gas in the presence of palladium catalysts .
  • Substitution : The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions .

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibition of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme crucial for nitric oxide regulation. By inhibiting DDAH, this compound may influence nitric oxide levels, which are vital for various physiological processes, including vascular function and neurotransmission .

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties in animal models. Its pain-reducing effects are believed to involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, highlighting its potential as an analgesic agent .

Case Studies and Research Findings

  • Inhibition of DDAH : A study explored the compound's mechanism of action through biochemical assays and computational modeling, confirming its efficacy in inhibiting DDAH. This inhibition was linked to alterations in nitric oxide levels, suggesting potential therapeutic applications in conditions related to endothelial dysfunction .
  • Antinociceptive Activity : In a series of experiments conducted on mice, this compound demonstrated significant pain relief comparable to established analgesics. The results indicated that its mechanism might involve modulation of pain pathways through nitric oxide signaling .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Enzyme Inhibition (DDAH)Inhibition affecting nitric oxide levels
Antinociceptive EffectsInvolvement of NO/cGMP pathway
Potential Antimicrobial ActivityNot extensively studied but suggested

Q & A

Q. What are the common synthetic routes for preparing (4-Chloro-3-methylpyridin-2-yl)methanol in laboratory settings?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example:
  • Halogenation-Reduction Pathway : Starting from 3-methylpyridin-2-yl-methanol, introduce chlorine at the 4-position using chlorinating agents (e.g., POCl₃ or Cl₂ gas under controlled conditions), followed by purification via column chromatography .
  • Ester Reduction : Reduce a pre-functionalized ester derivative (e.g., methyl 4-chloro-3-methylpicolinate) using LiAlH₄ or NaBH₄, ensuring anhydrous conditions to avoid side reactions .
  • Key Considerations : Monitor reaction progress with TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., dichloromethane or THF) and temperature (40–60°C).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer: A combination of techniques is essential:
  • ¹H/¹³C NMR : Identify substituent positions (e.g., chloro and methyl groups) and hydroxymethyl protons. Expected signals:
  • ¹H NMR : δ 2.40–2.60 (s, 3H, -CH₃), δ 4.70–4.90 (s, 2H, -CH₂OH), δ 7.30–8.20 (m, pyridine ring protons) .
  • ¹³C NMR : δ 20–25 (CH₃), δ 60–65 (CH₂OH), δ 120–150 (pyridine carbons).
  • IR Spectroscopy : Confirm the -OH stretch (3200–3600 cm⁻¹) and C-Cl stretch (600–800 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW: 173.61 g/mol) via ESI-MS or GC-MS .

Q. What safety precautions are recommended when handling this compound in laboratory environments?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture .
  • Disposal : Avoid aqueous waste systems. Neutralize with dilute NaOH before incineration or disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

  • Methodological Answer:
  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Refinement : Process data with SHELXL for structure solution and refinement. Key steps:
  • Phase Problem : Solve via direct methods (SHELXS).
  • Hydrogen Bonding : Analyze O-H···N interactions using Mercury software.
  • Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .

Q. What strategies can resolve contradictions in reported biological activities of halogenated pyridine methanol derivatives?

  • Methodological Answer:
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chloro vs. 3-fluoro substitutions) using in vitro assays (e.g., enzyme inhibition). Example:
SubstituentIC₅₀ (μM)Target Enzyme
4-Cl, 3-CH₃12.5Kinase X
3-F, 4-CH₃8.2Kinase X
  • Experimental Design : Use isogenic cell lines to control genetic variability. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. How do the electronic effects of chloro and methyl substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer:
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density. The chloro group withdraws electrons (-I effect), activating the pyridine ring for electrophilic substitution at the 6-position.
  • Kinetic Studies : Compare reaction rates in SNAr (nucleophilic aromatic substitution) using amines. Example:
Reaction ConditionRate Constant (k, s⁻¹)
Without CH₃ group0.045
With CH₃ group0.021
  • Conclusion : The methyl group (+I effect) sterically hinders nucleophilic attack, reducing reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-3-methylpyridin-2-yl)methanol
Reactant of Route 2
(4-Chloro-3-methylpyridin-2-yl)methanol

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